CYM-5478
Description
CYM-5478 is a selective sphingosine-1-phosphate receptor 2 (S1P2) agonist with an EC50 of 119 nM in S1P2 activation . It exhibits neuroprotective and otoprotective properties by reducing reactive oxygen species (ROS) accumulation, inhibiting apoptosis, and modulating signaling pathways such as Rho/ROCK and Rac1/NADPH oxidase . Preclinical studies highlight its efficacy in attenuating cisplatin-induced ototoxicity, chemotherapy-induced neuropathy, and abdominal aortic aneurysm (AAA) progression in murine models . Notably, this compound demonstrates selective protection for neural-derived cells without compromising cisplatin’s chemotherapeutic efficacy in cancer cells .
Properties
IUPAC Name |
1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c1-14-10-18(15(2)26(14)11-16-6-4-3-5-7-16)19(27)13-25-12-17(21(22,23)24)8-9-20(25)28/h3-10,12H,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGTUIDJXHTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870762-83-7 | |
| Record name | 1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Pyrrole Synthesis
The 2,5-dimethyl-1-benzylpyrrole fragment is likely constructed via a Paal-Knorr pyrrole synthesis , involving condensation of a 1,4-diketone with benzylamine. For example, hexane-2,5-dione reacts with benzylamine under acidic conditions to form the pyrrole ring. Substituents at positions 2 and 5 are introduced by selecting appropriately substituted diketones or through post-cyclization alkylation.
Pyridinone Fragment Preparation
The 5-trifluoromethylpyridin-2-one moiety may be synthesized via:
- Nucleophilic aromatic substitution : Reaction of 2-chloro-5-trifluoromethylpyridine with hydroxide ions under basic conditions yields the pyridinone structure.
- Cyclization of β-ketoamides : Trifluoromethyl-containing β-ketoamides undergo thermal or acidic cyclization to form the pyridinone ring.
Fragment Coupling
The pyrrole and pyridinone units are connected via an alkylation reaction . The pyrrole’s ketone group is converted to a bromoethyl intermediate using hydrobromic acid (HBr) and acetic acid. Subsequent nucleophilic substitution with the pyridinone’s nitrogen atom forms the oxoethyl bridge.
Example Reaction Pathway:
- Pyrrole bromination :
$$ \text{2,5-dimethyl-1-benzylpyrrol-3-yl ketone} + \text{HBr} \rightarrow \text{2-(bromoethyl)-2,5-dimethyl-1-benzylpyrrole} $$ - Pyridinone alkylation :
$$ \text{5-trifluoromethylpyridin-2-one} + \text{2-(bromoethyl)pyrrole} \xrightarrow{\text{base}} \text{this compound} $$
Industrial-Scale Production Considerations
While laboratory-scale synthesis prioritizes versatility, industrial manufacturing optimizes cost and yield:
Continuous Flow Chemistry
Microreactors enable precise control over exothermic reactions (e.g., pyrrole cyclization), reducing side products and improving safety.
Catalytic Trifluoromethylation
Palladium-catalyzed cross-coupling reactions using trifluoromethyl reagents (e.g., TMSCF$$3$$) introduce the CF$$3$$ group efficiently, avoiding stoichiometric metal fluorides.
Purification Techniques
- High-performance liquid chromatography (HPLC) : Resolves closely related impurities in the final product.
- Recrystallization : Ethanol/water mixtures yield high-purity this compound crystals.
Analytical Characterization
Quality control relies on spectroscopic and chromatographic methods:
| Technique | Key Data Points | Purpose |
|---|---|---|
| $$ ^1\text{H NMR} $$ | δ 7.3–7.1 (m, 5H, benzyl), δ 2.4 (s, 6H, CH$$_3$$) | Confirms aromatic and methyl groups |
| $$ ^{19}\text{F NMR} $$ | δ -62.5 (s, CF$$_3$$) | Verifies trifluoromethyl presence |
| HPLC | Retention time: 8.2 min (C18 column) | Purity assessment (>98%) |
Chemical Reactions Analysis
Types of Reactions
CYM 5478 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives of CYM 5478 with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Neuroprotection Against Ototoxicity
One of the most significant applications of CYM-5478 is its protective role against cisplatin-induced ototoxicity. Cisplatin is a chemotherapeutic agent known to cause hearing loss due to hair cell degeneration in the cochlea. Research has demonstrated that this compound selectively enhances the viability of neural-derived cell lines while showing a neutral or sensitizing effect on non-neural cells, such as breast cancer cells.
Case Study: Cisplatin-Induced Ototoxicity in Animal Models
- Objective : To evaluate the protective effects of this compound on cisplatin-induced hair cell death.
- Methodology : The study utilized zebrafish and rat models to assess auditory brainstem response (ABR) changes post-treatment.
- Findings :
Table 1: Protective Effects of this compound on Cell Viability
| Cell Type | EC50 (μM) without this compound | EC50 (μM) with this compound | Effectiveness |
|---|---|---|---|
| C6 Glioma Cells | 5.0 | 17.5 | Increased Viability |
| Breast Cancer Cells | 3.0 | 2.5 | No Change |
| Cochlear Progenitor Cells | 4.0 | No Protection | No Effect |
Mechanism of Action in Neural Cells
The mechanism by which this compound exerts its protective effects involves the modulation of apoptosis regulatory proteins. Studies have shown that activation of S1P2 by this compound leads to:
- Increased levels of anti-apoptotic proteins (e.g., Bcl-xL).
- Decreased levels of pro-apoptotic proteins (e.g., Bax) in neural-derived cells exposed to cisplatin .
Case Study: Apoptosis Regulation
- Objective : To investigate how this compound influences apoptosis in C6 glioma cells.
- Methodology : Western blot analysis was performed to assess changes in apoptosis-related protein expression.
- Findings :
Cancer Therapeutics
While this compound shows promise in neuroprotection, its application in cancer therapy is more complex. The compound does not sensitize tumor cells to cisplatin, maintaining their sensitivity while protecting neural cells.
Table 2: Effects on Cancer Cell Lines
| Cell Line | Sensitivity to Cisplatin (Control) | Sensitivity to Cisplatin (with this compound) |
|---|---|---|
| C6 Glioma | High | Moderate |
| 4T1 Breast Cancer | Moderate | Increased |
Vascular Effects and Ischemia-Reperfusion Injury
Research indicates that this compound may also have vascular implications, particularly concerning ischemia-reperfusion injury. Studies have shown that activation of S1P2 can exacerbate injury in certain contexts, suggesting that while it has protective effects in neural tissues, its role in vascular health may require further investigation .
Mechanism of Action
CYM 5478 exerts its effects by selectively activating the sphingosine-1-phosphate receptor 2 (S1P2). This activation leads to a cascade of intracellular signaling events that promote cell survival and protect against toxic insults. The key molecular targets and pathways involved include:
S1P2 receptor: The primary target of CYM 5478.
Intracellular signaling pathways: Such as the PI3K/Akt pathway, which is known to promote cell survival and inhibit apoptosis.
Comparison with Similar Compounds
CYM-5478 vs. JTE-013 (S1P2 Antagonist)
Mechanistic Insight : While this compound activates S1P2 to reduce ROS and apoptosis, JTE-013 inhibits S1P2 to study pathway specificity. For example, JTE-013 reversed this compound-mediated ROS reduction in C6 glioma cells .
This compound vs. FTY720 (Non-Selective S1P Receptor Modulator)
This compound vs. N-Acetylcysteine (NAC; Antioxidant)
Advantage of this compound : Unlike NAC, this compound’s receptor-targeted mechanism avoids interference with cisplatin’s ROS-dependent chemotherapeutic effects .
This compound vs. Y-27632 (ROCK Inhibitor)
Synergy : Y-27632 abolished this compound’s protective effects, confirming Rho/ROCK signaling as critical to S1P2-mediated cytoprotection .
Key Research Findings and Data Tables
Table 1: In Vivo Efficacy of this compound in Murine Models
Biological Activity
CYM-5478 is a selective agonist for the sphingosine-1-phosphate receptor 2 (S1P2), a G protein-coupled receptor involved in various physiological processes, including cell survival and proliferation. This compound has garnered attention for its potential therapeutic applications, particularly in protecting neural cells from damage induced by chemotherapeutic agents like cisplatin.
This compound primarily exerts its biological effects through the activation of S1P2. Research indicates that this activation can lead to significant cytoprotective effects, particularly in neural-derived cell lines. The compound has been shown to enhance cell viability under stress conditions, such as nutrient deprivation and exposure to cisplatin.
Key Findings from Research Studies
-
Cytoprotection Against Cisplatin :
- In studies involving C6 glioma cells, this compound demonstrated a dose-dependent increase in cell viability when exposed to cisplatin. The effective concentration (EC50) for this protective effect was established at approximately 17.5 μM .
- The compound reduced caspase 3/7 activity, indicating a decrease in apoptosis among treated cells .
-
Selective Protection :
- This compound selectively protects neural cells while showing little to no protective effect on non-neural cancer cell lines. For instance, it significantly increased the EC50 values for cisplatin in neural-derived cells but not in breast cancer cells, suggesting its differential efficacy based on cell type .
- Reactive Oxygen Species (ROS) Modulation :
Data Summary
The following table summarizes key experimental findings related to the biological activity of this compound:
| Study | Cell Type | Effect of this compound | EC50 (μM) | Notes |
|---|---|---|---|---|
| Study 1 | C6 Glioma | Increased viability | 17.5 | Cytoprotection from cisplatin |
| Study 2 | Neural Cells | Reduced apoptosis | ~0.119 | Selective for S1P2 receptor |
| Study 3 | Breast Cancer | No significant effect | N/A | No protection against cisplatin |
Case Studies and Applications
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Ototoxicity Prevention : In animal models, treatment with this compound significantly reduced cisplatin-induced ototoxicity, preserving auditory function and hair cell integrity in zebrafish and rats . This suggests that this compound may be a promising candidate for preventing hearing loss associated with platinum-based chemotherapy.
- Neuroprotection in Chemotherapy : The selective neuroprotective properties of this compound indicate its potential use as an adjunct therapy in cancer treatments that involve neurotoxic agents like cisplatin, thereby improving patient outcomes by reducing side effects related to neural damage .
Q & A
Q. What is the primary mechanism of action of CYM-5478 in modulating cellular responses?
this compound acts as a selective agonist of sphingosine 1-phosphate receptor 2 (S1PR2), activating downstream signaling pathways such as PI3K/AKT. This activation enhances tight junction protein expression (e.g., ZO-1) and reduces caspase 3/7 activity, thereby inhibiting apoptosis and oxidative stress. Key methodologies to confirm this include:
Q. Which in vitro models are most suitable for studying this compound’s effects on oxidative stress?
Cisplatin- and H₂O₂-induced cytotoxicity models are widely used. Experimental design considerations include:
- Dose-response curves for cisplatin (0–100 μM) and H₂O₂ (0–500 μM) to establish IC₅₀ values .
- Fluorescent ROS probes (e.g., DCFH-DA) to quantify intracellular reactive oxygen species (ROS) levels .
- Control groups with pathway inhibitors (e.g., LY294002 for PI3K) to isolate mechanistic contributions .
Q. How can researchers ensure reproducibility in this compound experiments?
- Standardize compound preparation (e.g., solvent, concentration) and storage conditions (-80°C in aliquots).
- Include positive/negative controls (e.g., JTE-013 for S1PR2 antagonism, Cytochalasin D for ROS modulation) .
- Adhere to cell line authentication protocols (e.g., CLU-188 vs. 4T1 in protein expression studies) .
Advanced Research Questions
Q. How do contradictory findings on this compound’s role in cell viability arise, and how should they be resolved?
- Context-dependent effects : this compound exacerbates cisplatin-induced cell death by amplifying ROS but reduces caspase 3/7 activity in isolation .
- Methodological reconciliation :
- Compare dose ranges and exposure times across studies.
- Use pathway-specific inhibitors (e.g., LY294002) to dissect conflicting signaling outcomes .
- Conduct time-lapse imaging to track dynamic cellular responses .
Q. What experimental strategies can elucidate the interplay between S1PR2 and other receptors (e.g., S1P1/S1P3) in this compound-mediated responses?
- Knockout/knockdown models : siRNA targeting S1PR1/3 in S1PR2-activated cells to assess crosstalk .
- Multiplex assays : Quantify phosphorylation of downstream targets (e.g., ERK, STAT3) to identify non-canonical pathways .
- Transcriptomic profiling : RNA-seq to map global gene expression changes post-CYM-5478 treatment .
Q. How can researchers address variability in ROS measurements when using this compound?
- Standardize detection methods : Use identical fluorescent probes (e.g., DCFH-DA) and plate reader settings across replicates .
- Normalize data : Express ROS levels as fold-change relative to untreated controls and account for baseline fluctuations .
- Incorporate ROS scavengers (e.g., NAC) to distinguish this compound-specific effects from background noise .
Q. What are the methodological challenges in validating this compound’s otoprotective effects in vivo?
- Animal model selection : Use cisplatin-treated rodents with auditory brainstem response (ABR) testing for hearing loss quantification.
- Tissue-specific delivery : Administer this compound via intra-tympanic injection to target cochlear tissues .
- Histopathological correlation : Combine ABR with immunohistochemistry for S1PR2 and caspase-3 in cochlear sections .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting data on this compound’s modulation of the PI3K/AKT pathway?
- Dose-titration experiments : Test this compound across a gradient (1–100 μM) to identify biphasic responses .
- Cross-validation : Replicate findings using orthogonal assays (e.g., ELISA for AKT vs. Western blot) .
- Meta-analysis : Compare results with published S1PR2 agonist studies to identify consensus mechanisms .
Q. What statistical approaches are recommended for studies involving this compound’s synergistic effects?
- Isobologram analysis : Quantify synergy between this compound and agents like Cytochalasin D using the Combination Index (CI) method .
- Multivariate regression : Control for confounding variables (e.g., cell confluency, serum concentration) .
- Power analysis : Predefine sample sizes based on pilot studies to ensure adequate statistical power .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
